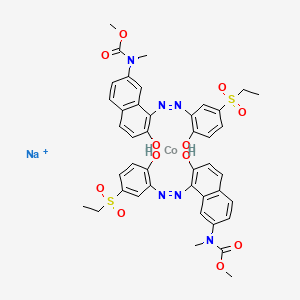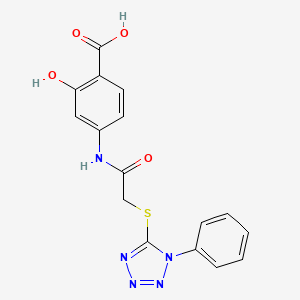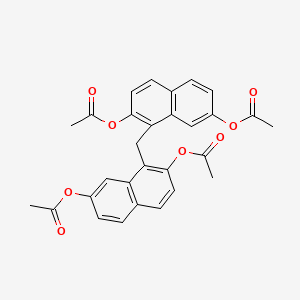
Solaradixine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solaradixine is a glycoalkaloid found in the roots of Solanum laciniatum, a plant species belonging to the Solanaceae family . This compound is known for its complex structure, which includes a branched tetrasaccharide moiety linked to a steroidal alkaloid backbone . This compound has garnered attention for its potential biological activities, including antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Solaradixine involves the assembly of its tetrasaccharide glycoside moiety. This is typically achieved through a convergent synthesis approach, where reactivity-enhanced disaccharide glycosyl donors are coupled to a disaccharide acceptor in a 2+2 fashion . The use of protective groups, such as silyl ethers, is crucial to enhance the reactivity and yield of the glycosylation reactions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis of its glycoside moiety can be scaled up using automated glycosylation techniques and advanced carbohydrate synthesis methodologies . These methods ensure the efficient production of this compound for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Solaradixine undergoes various chemical reactions, including:
Oxidation: The oxidation of the steroidal alkaloid backbone can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the glycosidic linkages and the steroidal core.
Substitution: Substitution reactions, particularly at the glycosidic moieties, can yield different glycoalkaloid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and glycosyl donors for substitution reactions .
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced glycosides, and various substituted glycoalkaloids .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Solaradixine involves its interaction with molecular targets such as viral proteases. It has been shown to bind with high affinity to the 3C-like protease of SARS-CoV-2, inhibiting its activity and thereby preventing viral replication . The binding of this compound to the protease induces conformational changes that disrupt the enzyme’s function .
Comparison with Similar Compounds
Solaradixine is part of a group of glycoalkaloids found in the Solanum genus. Similar compounds include:
- Solasonine
- Solamargine
- Solashbanine
- Solaradine
- Robustine
- Ravifoline
Uniqueness
What sets this compound apart from these similar compounds is its unique tetrasaccharide moiety, which contributes to its distinct biological activities and binding properties . The specific arrangement of sugar units in this compound enhances its stability and binding affinity to target proteins .
Properties
CAS No. |
28512-69-8 |
|---|---|
Molecular Formula |
C51H83NO21 |
Molecular Weight |
1046.2 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(5'R,6R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H83NO21/c1-20-8-13-51(52-16-20)21(2)32-28(73-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)66-48-44(72-45-40(63)37(60)33(56)22(3)65-45)42(36(59)31(19-55)69-48)70-47-43(39(62)35(58)30(18-54)68-47)71-46-41(64)38(61)34(57)29(17-53)67-46/h6,20-22,24-48,52-64H,7-19H2,1-5H3/t20-,21+,22+,24+,25?,26?,27?,28?,29-,30-,31-,32?,33+,34-,35-,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+,46+,47+,48-,49+,50+,51-/m1/s1 |
InChI Key |
GIHGNUCHPKDXJW-FGSZFCSWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)NC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)






